molecular formula C21H28Cl3N3O2 B155866 Acranil CAS No. 1684-42-0

Acranil

Cat. No. B155866
CAS RN: 1684-42-0
M. Wt: 460.8 g/mol
InChI Key: WICHWAQPBSHNKF-UHFFFAOYSA-N
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Description

Acranil, also known as 1-[(6-chloro-2-methoxy-9-acridinyl)amino]-3-(diethylamino)-2-propanol dihydrochloride, is a compound with the molecular formula C21H28Cl3N3O2 . It has an average mass of 460.825 Da and a mono-isotopic mass of 459.124695 Da .


Molecular Structure Analysis

The molecular structure of Acranil is characterized by its unique formula C21H28Cl3N3O2 . Further detailed analysis of its molecular structure would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

Acranil is characterized by its unique physical and chemical properties due to its semi-planar heterocyclic structure . This structure allows it to interact appreciably with different biomolecular targets .

Scientific Research Applications

Neuroprotection

Acranil has been associated with neuroprotective properties. Studies utilizing animal models have demonstrated that natural monoterpenes like geraniol can mitigate neurotoxicity induced by substances like acrylamide (ACR). This mitigation is accomplished by alleviating oxidative stress, mitochondrial dysfunction, and enhancing the activities of detoxifying enzymes. Such findings underscore the potential of certain phytoconstituents in managing neuropathological conditions (Prasad & Muralidhara, 2014; Prasad & Muralidhara, 2014).

Antidiabetic Effects

Research on animal models has revealed that certain phytoconstituents like geraniol can ameliorate hyperglycemia by influencing key enzymes in carbohydrate metabolism. Such studies indicate a potential therapeutic application in managing diabetes and metabolic syndrome by modulating glucose metabolism and improving insulin levels (Babukumar et al., 2017; Palanisamy et al., 2011).

Radioprotective Activity

Acranil has been studied for its radioprotective activity. Investigations involving interferon inducers like Acranil have demonstrated its efficacy in shielding against radiation-induced damage. This emphasizes Acranil's potential in mitigating the adverse effects of radiation exposure (Tálas & Szolgay, 2005; Gláz & Tálas, 2005).

Antiviral and Antimicrobial Activities

Studies have indicated that certain plant extracts and their constituents, including those associated with Acranil, exhibit significant antiviral and antimicrobial properties. This suggests their potential utility in managing viral infections like influenza and microbial infestations, providing a natural and effective way to combat such pathogens (Serkedjieva et al., 2010; Sienkiewicz et al., 2014).

Chromosomal Studies

Acranil has been utilized in the morphological and structural study of human chromosomes, indicating its usefulness in cytogenetic research and potentially aiding in the understanding of genetic disorders (Moscetti et al., 2004).

properties

IUPAC Name

1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2.2ClH/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21;;/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICHWAQPBSHNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

522-20-3 (Parent)
Record name Acranil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acranil

CAS RN

1684-42-0
Record name Acranil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORMETACRINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JY3H734T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
381
Citations
ET Glaz, E Szolgay, I Stöger… - Antimicrobial Agents and …, 1973 - Am Soc Microbiol
… by Acranil and quinacrine, based on the administration of equal weights of drugs. Both tilorone and Acranil induced … The serum factor induced by Acranil was shown to be stable at pH 2. …
Number of citations: 49 journals.asm.org
A Beier - Munchener Medizinische Wochenschrift, 1963 - cabdirect.org
… Acranil tablets to a total of 0-8 gm. in a single dose over 15 minutes, 20 were given a similar dose of Acranil by … Yomesan after an attempt to take Acranil on the previous day had failed. …
Number of citations: 9 www.cabdirect.org
DA Berberian - American Journal of Tropical Medicine, 1946 - cabdirect.org
20 out of 25 caséis of Hymenolepis nana [Vampirolepis nana] infection treated with" Acranil", which is closely related" to" Atabrin", remained free from worms for 14 days. The drug is …
Number of citations: 11 www.cabdirect.org
K Simola, RK Selander, A de la Chapelle - Chromosoma, 1975 - Springer
Silver and mercury ions are known to react with the bases of nucleic acids in solution. At low cation/base ratios Ag + has an affinity for GC pairs in DNA, whereas Hg ++ is preferentially …
Number of citations: 4 link.springer.com
P De Muro - Acta Medica Scandinavica, 1939 - cabdirect.org
In this paper the author records the successful treatment of 18 cases of giardia infection with acranil (Bayer) which is described as a hydrochlorate of a new acridinic compound. The …
Number of citations: 2 www.cabdirect.org
ET Glaz, M Tálas - Archives of Virology, 1975 - Springer
… the inconstant gastrointestinal absorption of Acranil observed in our previous experiments (… It can be seen that Acranil proved to be as strong an interferon inducer as tilorone, given …
Number of citations: 14 link.springer.com
A Beier - Zeitschrift fur Tropenmedizin und Parasitologie, 1965 - cabdirect.org
" Observations on 126 Taenia saginata expelled from the intestinal tract by means of'Acranil'(an acridine derivative) treatment showed a correlation between the uptake of the drug by …
Number of citations: 3 www.cabdirect.org
V Marínoni, GL Sperzani - Arch. I tal. Sei. Med. Trop. Parassit., 1966 - cabdirect.org
2 patients, one aged 10 years and the other aged 62, whose Hymenolepis nana [Vampirolepis nana] infections failed to respond to treatment with oil of chenopodium and Yomesan (…
Number of citations: 0 www.cabdirect.org
JW Grott - Munchener Medizinische Wochenschrift, 1939 - cabdirect.org
In a comparative series of cases of giardia infection the author has found that better results are obtained by the use of acranil, an acridin derivative issued by Bayer & Co., than of atebrin…
Number of citations: 0 www.cabdirect.org
E Donckaster, O Habibe - Boletin Chileno de Parasitologia, 1958 - cabdirect.org
" 2. Parasitological controls were performed 10 days after ending the treatment by stool examinations, one every other day by Telemann's modified procedure. When a parasitological …
Number of citations: 3 www.cabdirect.org

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